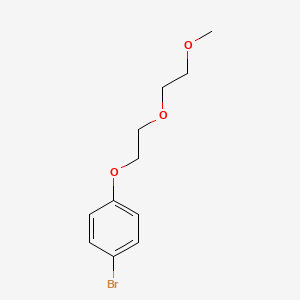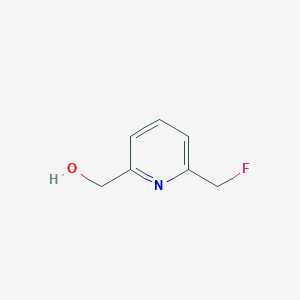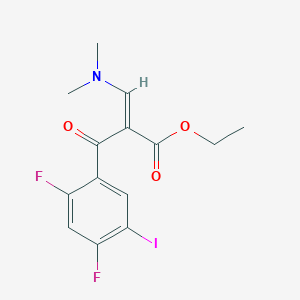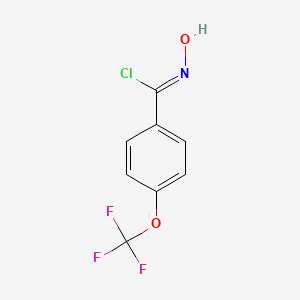
(4-Chloro-3-fluoropyridin-2-yl)methanol
Descripción general
Descripción
(4-Chloro-3-fluoropyridin-2-yl)methanol is a chemical compound with the empirical formula C₆H₅ClFNO and a molecular weight of 161.56 g/mol . It belongs to the class of fluorinated pyridines and exhibits interesting properties due to its unique structure.
Synthesis Analysis
The synthesis of this compound involves the introduction of chlorine and fluorine atoms onto a pyridine ring. While specific synthetic routes may vary, it typically starts with a chlorination or fluorination reaction of a suitable precursor. Researchers have explored various methods to achieve this transformation, including heterolytic C-H bond cleavage and carbene intermediates .
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis :
- Stavber and Zupan (1990) reported that pyridine reacts with CsSO4F in various solvents, including methanol, to produce different pyridine derivatives, indicating a potential application in synthetic chemistry (Stavber & Zupan, 1990).
- Zhao et al. (2020) described a catalyst-free domino reaction involving N-heteroaryl-methyl-N-2,2-difluoroethan-1-amine and ethyl 4-hydroxyalkyl-2-ynoate in methanol, useful for synthesizing various compounds (Zhao et al., 2020).
- Sun et al. (2014) noted that (6-Amino-2-chloro-3-fluorophenyl)methanol is prepared via palladium-catalyzed C-H halogenation reactions, suggesting its role in the efficient synthesis of multi-substituted arenes (Sun, Sun, & Rao, 2014).
Spectroscopy and Molecular Structure Analysis :
- Nibu et al. (2006) studied the infrared spectra of 2-fluoropyridine-methanol clusters, providing insights into the structure of hydrogen-bonded clusters, which is significant for molecular structure analysis (Nibu, Marui, & Shimada, 2006).
Material Science and Sensor Development :
- Du (2010) synthesized a luminescent methanol sensor based on a platinum terpyridine complex, showcasing the potential of such compounds in sensor technology (Du, 2010).
Pharmaceutical and Biological Research :
- Kiran et al. (2007) synthesized benzooxazaphosphininyl methanol derivatives that showed potential as antipathogens and plant nutrients, indicating an application in agricultural chemistry (Kiran et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
(4-chloro-3-fluoropyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-4-1-2-9-5(3-10)6(4)8/h1-2,10H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHCEZUYCIKQGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-fluoropyridin-2-yl)methanol | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Benzyl N-[cyano(4-methoxyphenyl)methyl]carbamate](/img/structure/B3082684.png)
![6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime](/img/structure/B3082688.png)